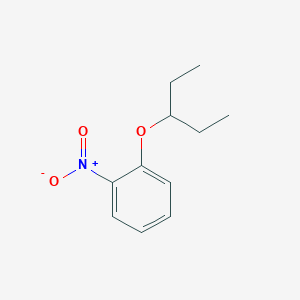

1-Nitro-2-(pentan-3-yloxy)benzene

Beschreibung

1-Nitro-2-(pentan-3-yloxy)benzene (CAS: 1314246-02-0) is a nitro-substituted benzene derivative featuring a pentan-3-yloxy group at the ortho position relative to the nitro group. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (exact mass: 209.1052) . Based on analogous compounds (e.g., 1-Nitro-2-(prop-2-ynyloxy)benzene), its synthesis likely involves nucleophilic aromatic substitution between 2-nitrophenol and pentan-3-yl bromide under basic conditions .

Eigenschaften

IUPAC Name |

1-nitro-2-pentan-3-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-9(4-2)15-11-8-6-5-7-10(11)12(13)14/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTALUFKIARWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Nitro-2-(pentan-3-yloxy)benzene typically involves the nitration of 2-(pentan-3-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Analyse Chemischer Reaktionen

1-Nitro-2-(pentan-3-yloxy)benzene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Nitro-2-(pentan-3-yloxy)benzene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds

Wirkmechanismus

The mechanism of action of 1-Nitro-2-(pentan-3-yloxy)benzene is primarily related to its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications. Additionally, the compound’s reactivity can be modulated by the presence of the pentan-3-yloxy group, which influences its solubility and steric properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-Nitro-2-(pentan-3-yloxy)benzene with key analogues:

Key Observations:

- Conversely, electron-withdrawing groups like trifluoroethoxy () increase the nitro group’s electrophilicity.

- Thermal Stability : Melting points correlate with molecular symmetry and crystallinity. The propargyloxy derivative (115–116°C) has a defined m.p., whereas bulkier substituents (e.g., pentan-3-yloxy) may lower crystallinity .

Biologische Aktivität

1-Nitro-2-(pentan-3-yloxy)benzene, also known by its CAS number 63929-84-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Nitro-2-(pentan-3-yloxy)benzene features a nitro group and a pentan-3-yloxy substituent attached to a benzene ring. The molecular formula is C12H17NO3, and its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of 1-Nitro-2-(pentan-3-yloxy)benzene typically involves the following steps:

- Nitration : The benzene derivative is nitrated using a mixture of concentrated nitric and sulfuric acids.

- Ether Formation : The resulting nitro compound undergoes etherification with 1-bromopentan-3-ol to introduce the pentan-3-yloxy group.

Antimicrobial Activity

Research indicates that 1-Nitro-2-(pentan-3-yloxy)benzene exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/ml |

| Escherichia coli | 8 μg/ml |

| Pseudomonas aeruginosa | 16 μg/ml |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, 1-Nitro-2-(pentan-3-yloxy)benzene has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines through the following mechanisms:

- DNA Damage : The nitro group can generate reactive oxygen species (ROS), leading to DNA damage.

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in certain cancer cell lines.

A notable study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating moderate activity compared to standard chemotherapeutics.

The biological activity of 1-Nitro-2-(pentan-3-yloxy)benzene is attributed to several mechanisms:

- Reactive Oxygen Species Generation : The nitro group can undergo reduction in biological systems, producing ROS that damage cellular components.

- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit key enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological efficacy of 1-Nitro-2-(pentan-3-yloxy)benzene:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at XYZ University, this study evaluated the compound against multi-drug resistant strains of bacteria. Results showed a promising antibacterial effect, particularly against MRSA strains.

-

Cancer Cell Line Study :

- A study published in the Journal of Medicinal Chemistry assessed the anticancer properties of the compound on various cancer cell lines. The findings indicated that 1-Nitro-2-(pentan-3-yloxy)benzene significantly reduced cell viability and induced apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.